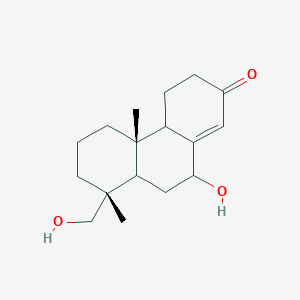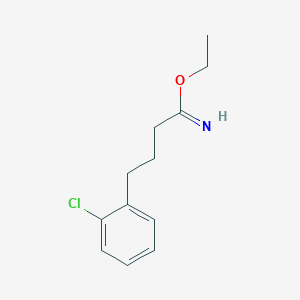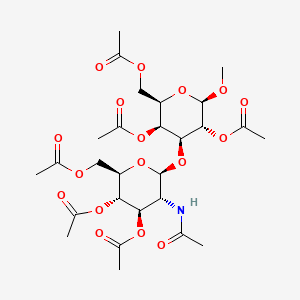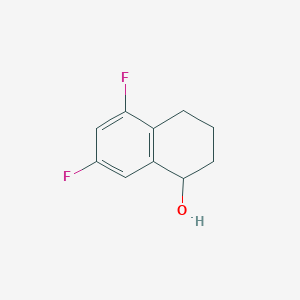
13-Oxopodocarp-8(14)-ene-7alpha,18-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Oxopodocarp-8(14)-ene-7alpha,18-diol is an organic compound with a complex structure that includes a diterpenoid skeleton. This compound is known for its potential applications in various fields, including medicinal chemistry and natural product synthesis. It is characterized by the presence of multiple functional groups, including a ketone and hydroxyl groups, which contribute to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxopodocarp-8(14)-ene-7alpha,18-diol typically involves multiple steps, starting from readily available natural products or simpler synthetic intermediates. One common approach is the chemical modification of podocarpic acid derivatives. The key steps often include oxidation, reduction, and selective functional group transformations under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification and chemical modification. The use of biocatalysts and green chemistry principles is also explored to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Functional group substitutions, such as hydroxylation or halogenation, can be performed to modify the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, hydroxylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex natural products and analogs.
Biology: Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 13-Oxopodocarp-8(14)-ene-7alpha,18-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Podocarpic Acid: A precursor in the synthesis of 13-Oxopodocarp-8(14)-ene-7alpha,18-diol, sharing a similar diterpenoid skeleton.
Dehydroabietic Acid: Another diterpenoid with structural similarities, used in various chemical and biological studies.
Abietic Acid: A related compound with similar functional groups, known for its use in resin production and biological activity.
Uniqueness: this compound stands out due to its unique combination of functional groups and its specific biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H26O3 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(4bS,8R)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13?,14?,15?,16-,17+/m0/s1 |
Clave InChI |
ZAYXCFZRTAJXMC-LSSJBHJESA-N |
SMILES isomérico |
C[C@]1(CCC[C@]2(C1CC(C3=CC(=O)CCC32)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)
![Tert-butyl 3-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B12433758.png)

![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)

![4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B12433790.png)
![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)



![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
![(15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid](/img/structure/B12433858.png)
